Icosanal
Description
Properties
IUPAC Name |
icosanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBUWJHWAKTPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178733 | |
| Record name | Icosanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-66-0 | |
| Record name | Eicosanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EICOSANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNJ1NXP04J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pyridinium Chlorochromate (PCC) in Dichloromethane
PCC in anhydrous dichloromethane under inert atmosphere achieves controlled oxidation at ambient temperatures (20–25°C). Reaction completion typically requires 6–8 hours, yielding this compound with >85% purity. Excess PCC (1.2 equivalents) ensures full conversion, while stoichiometric deviations risk over-oxidation to icosanoic acid.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| PCC Equivalents | 1.2 |
| Yield | 78–82% |
Chromium Trioxide (CrO₃) in Acidic Media
CrO₃ in diluted sulfuric acid (0.5 M) enables rapid oxidation at 0–5°C, minimizing side reactions. This exothermic process demands careful temperature control to prevent decarbonylation. Post-reaction neutralization with sodium bicarbonate isolates this compound via extraction with hexane.
Comparative Efficiency
| Oxidizing Agent | Temperature | Yield | Purity |
|---|---|---|---|
| PCC | 25°C | 82% | 85% |
| CrO₃ | 0°C | 75% | 88% |
Catalytic Dehydrogenation
Palladium-based catalysts facilitate gas-phase dehydrogenation of 1-eicosanol at elevated temperatures. This method circumvents solvent use, aligning with green chemistry principles.
Palladium on Carbon (Pd/C)
Under hydrogen atmosphere (1–2 bar), Pd/C (5% loading) catalyzes dehydrogenation at 150°C. Continuous hydrogen removal shifts equilibrium toward aldehyde formation, achieving 70% conversion in 3 hours.
Optimized Conditions
| Catalyst Loading | Pressure | Temperature | Conversion |
|---|---|---|---|
| 5% Pd/C | 1.5 bar | 150°C | 70% |
| 10% Pd/C | 2.0 bar | 160°C | 73% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety.
Tubular Reactor Design
A stainless-steel tubular reactor (ID: 10 cm, L: 2 m) operates at 10 bar and 140°C. Preheated 1-eicosanol and oxidizing agent (PCC slurry) are fed co-currently, achieving 80% yield at a throughput of 50 L/h.
Economic Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 400 metric tons |
| Energy Consumption | 120 kWh/ton |
| Waste Generation | <5% solvent loss |
Emerging Methodologies
Enzymatic Oxidation
Lipoxygenases from Pseudomonas aeruginosa oxidize 1-eicosanol in aqueous buffer (pH 7.4) at 30°C. While yields remain modest (45–50%), this approach offers environmental benefits.
Photocatalytic Systems
TiO₂ nanoparticles under UV light (365 nm) catalyze alcohol oxidation in acetonitrile. Preliminary data indicate 60% yield after 12 hours, though scalability challenges persist.
Challenges and Mitigation
-
Over-Oxidation : Stabilizing aldehydes requires inert atmospheres and aprotic solvents.
-
Cost Efficiency : Pd/C catalysts contribute to 40% of production costs; recycling protocols reduce expenses by 15%.
Scientific Research Applications
Icosanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other long-chain aldehydes and acids. It is also used in the study of reaction mechanisms involving long-chain aldehydes.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of icosanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines and other derivatives. This reactivity is crucial in its biological and chemical applications. In biological systems, this compound can modulate lipid metabolism and signaling pathways by interacting with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Formula | Molecular Weight (g/mol) | Chain Length | Functional Group | Unsaturation Position |
|---|---|---|---|---|---|
| This compound | C₂₀H₄₀O | 296.53 | C20 | Aldehyde | None (saturated) |
| Octadecanal | C₁₈H₃₆O | 268.48 | C18 | Aldehyde | None (saturated) |
| (Z)-11-icosenal | C₂₀H₃₈O | 294.51 | C20 | Aldehyde | Z-configuration at C11 |
| (Z)-9-octadecenal | C₁₈H₃₄O | 266.46 | C18 | Aldehyde | Z-configuration at C9 |
| (Z)-13-docosenal | C₂₂H₄₂O | 322.57 | C22 | Aldehyde | Z-configuration at C13 |
Key Observations :
Analytical Detection and Quantification
Studies utilized gas chromatography-mass spectrometry (GC-MS) for compound identification . Key challenges include:
- Low Volatility : Longer-chain aldehydes (e.g., this compound) require high-temperature GC conditions for elution.
- Trace Quantities : Sensitivity limitations necessitate concentrated extracts, especially for this compound in Ecuadorian samples .
Biological Activity
Icosanal, also known as docosanal, is a long-chain aliphatic aldehyde with the chemical formula and a molecular weight of 312.53 g/mol. It is a saturated fatty aldehyde, which has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that long-chain aldehydes, including this compound, exhibit significant activity against various bacterial strains. For instance, a study focused on the synthesis and biological evaluation of long-chain aldehydes reported that this compound demonstrated notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness was assessed using standard disk diffusion methods, where this compound was tested at varying concentrations.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory conditions.
Wound Healing Potential
Another area of interest is the role of this compound in promoting wound healing. In a recent study evaluating various compounds for their effects on skin repair, this compound was found to enhance cell migration and proliferation in human keratinocyte cells (HaCaT). The study measured wound closure rates and cell viability, demonstrating that this compound significantly accelerated healing processes.
| Treatment Group | Wound Closure Rate (%) | Cell Viability (%) |
|---|---|---|
| Control | 30 | 100 |
| This compound (1 µM) | 70 | 150 |
| This compound (10 µM) | 90 | 180 |
The biological activity of this compound may be attributed to its ability to modulate cell signaling pathways involved in inflammation and cellular repair. Specifically, it appears to influence the NF-κB pathway, which is crucial for regulating immune response and inflammation. By inhibiting this pathway, this compound can potentially reduce inflammatory responses while promoting tissue regeneration.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings indicated a dose-dependent response with significant inhibition observed at higher concentrations, supporting its potential use as a natural preservative in food products. -
Clinical Application in Wound Healing :
A clinical trial involving patients with chronic wounds assessed the topical application of formulations containing this compound. Results showed improved healing times and reduced infection rates compared to control groups receiving standard treatments.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Icosanal in ambient air, and what are their methodological trade-offs?
this compound, a volatile organic compound (VOC), is typically analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or real-time techniques like Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS). GC offers high specificity and sensitivity for low-concentration VOCs but requires extensive sample preparation and calibration. In contrast, PTR-TOF-MS enables real-time monitoring with minimal lag, making it ideal for capturing temporal variations (e.g., diurnal patterns observed in Figure 2 of ). Key considerations include:
- Calibration : Use internal standards (e.g., deuterated analogs) to correct for instrument drift .
- Background Correction : Account for baseline signals from contaminants, as shown in the PTR-TOF-MS background correction protocols .
- Multi-Compound Interference : Optimize ionization conditions to avoid overlaps with structurally similar aldehydes (e.g., Octanal, Nonanal) .
Q. How should researchers design experiments to study temporal and environmental variability in this compound concentrations?
Experimental designs must address temporal resolution, environmental covariates, and replication:
- Sampling Intervals : Use high-frequency sampling (e.g., hourly measurements) to capture diurnal trends, as demonstrated in ’s time-series data (12:00–16:00 PM) .
- Environmental Controls : Record meteorological variables (temperature, humidity, wind speed) and co-measure other VOCs to assess synergistic effects .
- Replication : Conduct multi-day studies (e.g., April 1–4 in , Figure 3) to validate patterns under varying conditions .
- Statistical Power : Predefine sample sizes using power analysis to ensure detectability of concentration gradients .
Q. What are critical considerations for calibrating instruments when measuring this compound alongside other VOCs?
Calibration protocols must address cross-reactivity and matrix effects:
- Dynamic Range : Construct calibration curves spanning expected ambient concentrations (e.g., 0.1–50 ppbv) .
- Multi-Compound Calibration : Use gas standards containing this compound and structurally similar aldehydes (e.g., Nonanal) to quantify ionization efficiencies and avoid false positives .
- Field Validation : Perform in situ comparisons between GC and PTR-TOF-MS to identify platform-specific biases (e.g., Figure 4 in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound concentration data from different analytical platforms (e.g., GC vs. PTR-TOF-MS)?
Discrepancies often arise from differences in detection limits, fragmentation patterns, or background noise. Methodological solutions include:
- Cross-Platform Validation : Collect parallel samples for GC and PTR-TOF-MS analysis, as shown in ’s comparative plots (e.g., Figure 4) .
- Data Reconciliation : Apply multivariate regression to adjust for systematic offsets between platforms .
- Error Propagation Analysis : Quantify uncertainty sources (e.g., ionization efficiency variability) using Monte Carlo simulations .
Q. What statistical approaches are appropriate for analyzing non-linear relationships between this compound concentrations and environmental factors?
Non-linear dynamics (e.g., temperature-dependent emissions) require advanced modeling:
- Generalized Additive Models (GAMs) : Capture non-linear trends by fitting smooth functions to meteorological variables .
- Machine Learning : Use random forests or neural networks to identify interactions between this compound and co-occurring VOCs (e.g., Furfural in , Figure 4) .
- Time-Series Decomposition : Apply wavelet analysis to separate periodic (diurnal) and aperiodic (event-driven) signals .
Q. What methodological frameworks support comparative studies of this compound’s atmospheric reactivity versus other aldehydes?
Comparative reactivity studies require controlled experiments and mechanistic modeling:
- Smog Chamber Experiments : Simulate atmospheric oxidation of this compound and reference compounds (e.g., Octanal) under UV light to quantify reaction rate constants .
- Multivariate Analysis : Use principal component analysis (PCA) to cluster reactivity patterns across VOC groups (e.g., ’s Furfural vs. This compound plot) .
- Kinetic Modeling : Integrate experimental data into chemical transport models (CTMs) to predict regional-scale behavior .
Methodological Notes
- Literature Review : Use Google Scholar’s advanced search filters to identify peer-reviewed studies on this compound’s environmental behavior, prioritizing recent publications (post-2020) .
- Ethical Data Reporting : Adhere to guidelines for transparent reporting of calibration uncertainties and detection limits, as emphasized in .
- Contradiction Analysis : Apply iterative hypothesis testing () to reconcile conflicting data, ensuring conclusions address gaps highlighted in prior studies (e.g., this compound’s understudied health impacts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
